1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione is an organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a sulfanyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenethylamine with thiourea under acidic conditions to form the intermediate compound, which is then cyclized to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the tetrahydropyrimidine ring.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylpiperidine-2,6-dione: Similar structure but with a piperidine ring instead of a tetrahydropyrimidine ring.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Contains the dimethoxyphenyl group and an acetamide moiety.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione is unique due to the presence of both the sulfanyl group and the tetrahydropyrimidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O4S |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H16N2O4S/c1-19-10-4-3-9(7-11(10)20-2)5-6-16-13(18)8-12(17)15-14(16)21/h3-4,7H,5-6,8H2,1-2H3,(H,15,17,21) |
InChI Key |
MSPRDGVAHUZLIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(=O)NC2=S)OC |
Origin of Product |
United States |
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